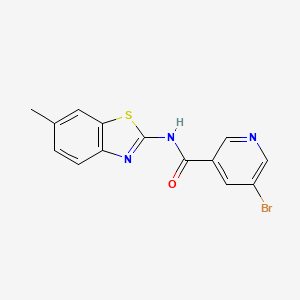

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)nicotinamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)nicotinamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)nicotinamide” is represented by the formula C8H7BrN2S . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Wissenschaftliche Forschungsanwendungen

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

Nitrodebromination and Methyl Bi-functionalization

A unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields . This is a facile and rapid transformation that has been reported neither on pyrimidines nor simultaneously on other organic compounds .

Synthesis of Cholinergic Drugs

Compounds similar to “5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide” are important intermediates for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .

Synthesis of Oxazolidinone Derivatives

Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 .

Serotonin-3 (5-HT3) Receptor Antagonists

Potent and selective serotonin-3 (5-HT3) receptor antagonists, such as DAT-5821, granisetron, and ondansetron are effective in the control of emesis induced by cancer chemotherapeutic agents .

Preparation of 2-bromomethylquinolines

A literature survey reveals that preparation of 2-bromomethylquinolines could be achieved generally via radical bromination of corresponding 2-methylquinolines with N-bromosuccinimide (NBS) .

Wirkmechanismus

Target of Action

The primary target of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .

Mode of Action

The compound interacts with its target through a series of biochemical reactions. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterium’s essential biological processes . The exact mechanism of this interaction is still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to the inhibition of the bacterium’s growth .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the body and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

Zukünftige Richtungen

The future directions for “5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)nicotinamide” and other benzothiazole derivatives are likely to involve further exploration of their anti-tubercular activity. This includes further synthetic developments, in vitro and in vivo activity studies, and comparisons with standard reference drugs .

Eigenschaften

IUPAC Name |

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3OS/c1-8-2-3-11-12(4-8)20-14(17-11)18-13(19)9-5-10(15)7-16-6-9/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCHXVWNHVNKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5620195.png)

![2-(2-methoxyethyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620209.png)

![6-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5620218.png)

![8-[(3-chloro-2-buten-1-yl)thio]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5620219.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5620223.png)

![[(3R*,4R*)-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5620236.png)

![2-(trans-4-hydroxycyclohexyl)-9-[4-(methylamino)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620241.png)

![1-methyl-8-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5620244.png)

![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5620257.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5620283.png)

![4-isopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5620289.png)